2-(2,5-Dimethylphenylmethoxy)phenol
Description
Properties
CAS No. |
77151-90-7 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methoxy]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-7-8-12(2)13(9-11)10-17-15-6-4-3-5-14(15)16/h3-9,16H,10H2,1-2H3 |
InChI Key |
ZPTXINRRZVZYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Substituent Effects on Bioactivity: Methoxy groups in positions 2 and 5 (as in 25H-NBOH) enhance serotonin receptor binding, contributing to hallucinogenic effects . Methyl groups (e.g., in this compound) may increase steric hindrance, reducing metabolic degradation compared to unmethylated analogs like 4-(methoxymethyl)phenol .
Functional Group Variations: Replacing the methoxy group with an amino group (e.g., 2-amino-4-methoxy-5-methylphenol) shifts reactivity toward nucleophilic interactions, making it more suitable for synthetic chemistry applications .
Pharmacological and Toxicological Comparisons
- Serotonin Receptor Affinity: Compounds like 25H-NBOH and 25I-NBOH exhibit potent 5-HT₂A agonism due to their N-benzylphenethylamine backbone and dimethoxy substitutions .
- Antitumor Activity: Phenolic derivatives from Pleione bulbocodioides (e.g., 4-(methoxymethyl)phenol) demonstrated moderate cytotoxicity against LA795 lung adenocarcinoma cells (IC₅₀ ~20–50 μM) . Structural similarities suggest this compound may share this activity, though methyl groups could alter membrane permeability or target specificity.
Metabolic Stability : Dimethoxy and methyl substitutions (as in the target compound) are associated with slower hepatic oxidation compared to unmethylated analogs, as seen in NBOH derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in two stages:
-
Deprotonation of Phenol : A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), abstracts a proton from the hydroxyl group of phenol, generating a phenoxide ion.
-
Nucleophilic Substitution : The phenoxide ion attacks the electrophilic benzylic carbon of 2,5-dimethylbenzyl chloride, displacing the chloride ion and forming the ether bond.
Optimized Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the phenoxide ion. Protic solvents such as ethanol may also be used but require higher temperatures.
-
Temperature : Reactions are typically conducted under reflux (60–80°C) to overcome activation energy barriers.
-
Molar Ratios : A 1:1 molar ratio of phenol to 2,5-dimethylbenzyl chloride is standard, with a slight excess of base (1.1–1.2 equivalents) to ensure complete deprotonation.
Example Synthesis from Literature
A representative procedure from a synthetic protocol involves:
-
Combining 15.00 g (0.107 mol) of 2,5-dimethylbenzyl chloride with 10.68 g (0.113 mol) of phenol in ethanol.
-
Adding 4.52 g (0.113 mol) of NaOH to the mixture and refluxing for 6–8 hours.
-
Cooling the reaction mixture, filtering precipitated salts, and extracting the product with dichloromethane.
-
Purifying the crude product via recrystallization from ethanol, yielding this compound with a reported purity of >98%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Melting Point | 92–94°C |
| Characterization | <sup>1</sup>H NMR, IR |
Alternative Synthetic Routes
Mitsunobu Reaction
While less common, the Mitsunobu reaction offers an alternative pathway for ether synthesis, particularly for acid-sensitive substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to mediate the coupling between phenol and 2,5-dimethylbenzyl alcohol.
Reaction Equation :
Advantages :
-
Avoids alkyl halide intermediates.
-
Suitable for sterically hindered substrates.
Limitations :
-
Higher cost due to reagents.
-
Requires strict anhydrous conditions.
Synthesis of Key Intermediate: 2,5-Dimethylbenzyl Chloride
The availability of 2,5-dimethylbenzyl chloride is critical for the Williamson synthesis. This intermediate is typically prepared via chlorination of 2,5-dimethylbenzyl alcohol using thionyl chloride (SOCl<sub>2</sub>):
Procedure :
-
Reflux 2,5-dimethylbenzyl alcohol with excess SOCl<sub>2</sub> in anhydrous dichloromethane.
-
Remove excess SOCl<sub>2</sub> and solvent under reduced pressure.
-
Purify the crude chloride by distillation (b.p. 120–122°C at 15 mmHg).
Purity : >99% (GC analysis).
Reaction Optimization and Challenges
Side Reactions and Mitigation
-
Elimination Reactions : Tertiary or sterically hindered alkyl halides may undergo elimination (E2), but 2,5-dimethylbenzyl chloride’s primary benzylic structure minimizes this risk.
-
Hydrolysis of Alkyl Halide : Moisture must be excluded to prevent hydrolysis of the benzyl chloride to 2,5-dimethylbenzyl alcohol.
Solvent and Base Selection
-
Base : Sodium hydride (NaH) in tetrahydrofuran (THF) provides superior reactivity for stubborn substrates but poses handling challenges.
-
Solvent : DMF increases reaction rates but complicates purification due to high boiling points.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
-
Continuous Flow Reactors : To enhance heat and mass transfer.
-
Catalytic Methods : Recyclable bases or phase-transfer catalysts to reduce waste.
-
Green Chemistry : Supercritical water (SCW) has been explored for related compounds (e.g., 2,5-dimethylphenol synthesis) but remains untested for this specific ether.
Characterization and Quality Control
The final product is validated using:
Q & A
Q. What in vivo models are suitable for validating in vitro anti-inflammatory claims?
- Methodological Answer : Use murine models (e.g., carrageenan-induced paw edema) with oral or intraperitoneal administration. Compare pharmacokinetics (plasma half-life via LC-MS/MS) and dose-efficacy against positive controls (e.g., indomethacin). Address bioavailability challenges using liposomal encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
